molecular formula C12H18N2 B13627417 2-Methyl-1-(2-methylphenyl)piperazine

2-Methyl-1-(2-methylphenyl)piperazine

Cat. No.: B13627417
M. Wt: 190.28 g/mol
InChI Key: BOGVRSLRVPJJQG-UHFFFAOYSA-N
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Description

2-Methyl-1-(o-tolyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(o-tolyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, and specific reaction conditions, like temperature and pressure, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(o-tolyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(o-tolyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in effects such as muscle relaxation or paralysis in certain organisms . The compound’s unique structure allows it to bind selectively to these receptors, modulating their activity and producing desired biological effects.

Comparison with Similar Compounds

Uniqueness: These structural features may enhance its reactivity, selectivity, and overall effectiveness in various scientific and industrial applications .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-1-(2-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2/c1-10-5-3-4-6-12(10)14-8-7-13-9-11(14)2/h3-6,11,13H,7-9H2,1-2H3

InChI Key

BOGVRSLRVPJJQG-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC=CC=C2C

Origin of Product

United States

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